Dehydronorketamine, (S)-

Description

Significance as a Chiral Metabolite of Ketamine and Norketamine

(S)-Dehydronorketamine is a chiral metabolite that emerges from the biotransformation of ketamine. The initial step in ketamine metabolism is its N-demethylation to norketamine, which then undergoes further changes. researchgate.netunibo.it One of these subsequent pathways is dehydrogenation, which leads to the formation of dehydronorketamine. researchgate.netwikipedia.org

The process is stereoselective, meaning the specific three-dimensional arrangement of the atoms in the parent molecule influences the metabolic outcome. (S)-ketamine is metabolized to (S)-norketamine, which is then converted to (S)-dehydronorketamine. researchgate.net This stereospecificity is a critical aspect of its significance, as different enantiomers of a compound can exhibit distinct pharmacological activities. ontosight.aimdpi.com The study of chiral metabolites like (S)-dehydronorketamine is therefore essential to fully understand the effects of administering ketamine, which is often used as a racemic mixture of its (R)- and (S)-enantiomers. unibo.itmdpi.com

Historical Perspective on its Discovery and Early Characterization

Dehydronorketamine was identified as a minor metabolite of ketamine. wikipedia.org Early research focused on identifying the various compounds produced as the body processes ketamine. escholarship.org Analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), were instrumental in the initial detection and characterization of dehydronorketamine and other metabolites like hydroxynorketamines. nih.gov

Rationale for Focused Academic Inquiry into its Stereochemistry

The academic focus on the stereochemistry of dehydronorketamine stems from the broader understanding that chirality plays a crucial role in pharmacology. mdpi.com The two enantiomers of ketamine, (S)-ketamine and (R)-ketamine, display different potencies and effects. nih.govresearchgate.netresearchgate.net This enantioselectivity extends to their metabolism, producing stereoisomers of metabolites like dehydronorketamine. nih.govplos.org

Research has demonstrated that the stereochemical configuration of ketamine metabolites influences their biological activity. plos.org For example, studies have explored the enantioselective effects of these metabolites on various cellular processes. plos.org The development of chiral separation techniques, such as chiral chromatography, has been pivotal in allowing researchers to isolate and study the individual enantiomers of dehydronorketamine and other ketamine metabolites. unibo.itnih.govmdpi.com This focused inquiry is driven by the hypothesis that specific metabolites, including (S)-dehydronorketamine, may contribute to the therapeutic effects or side effects observed after ketamine administration. google.com A thorough understanding of the stereochemistry of these metabolites is therefore critical for developing new therapeutic agents with improved efficacy and safety profiles. mdpi.commdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

153381-94-3 |

|---|---|

Molecular Formula |

C12H12ClNO |

Molecular Weight |

221.68 g/mol |

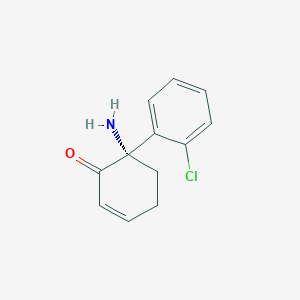

IUPAC Name |

(6S)-6-amino-6-(2-chlorophenyl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C12H12ClNO/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15/h1-3,5-7H,4,8,14H2/t12-/m0/s1 |

InChI Key |

BXBPJMHHWPXBJL-LBPRGKRZSA-N |

Isomeric SMILES |

C1C[C@@](C(=O)C=C1)(C2=CC=CC=C2Cl)N |

Canonical SMILES |

C1CC(C(=O)C=C1)(C2=CC=CC=C2Cl)N |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation of Dehydronorketamine Stereoisomers

N-Demethylation and Dehydrogenation Cascade in Formation

Precursor Role of Norketamine and Specific Hydroxynorketamine Stereoisomers

The immediate precursor to dehydronorketamine is norketamine. nih.govd-nb.infoisha.healthwikipedia.org Ketamine is first metabolized to norketamine through N-demethylation, a reaction that removes a methyl group from the nitrogen atom. nih.govwikipedia.orgunibo.it Norketamine then undergoes further biotransformation to form dehydronorketamine. nih.govwikipedia.org

Research indicates that the formation of 5,6-dehydronorketamine specifically proceeds through the intermediate 5-hydroxynorketamine stereoisomers. nih.gov This suggests a pathway where norketamine is first hydroxylated at the 5-position of the cyclohexanone (B45756) ring, followed by a dehydration (dehydrogenation) step to yield 5,6-dehydronorketamine. nih.gov

Enzymatic Biotransformation: Cytochrome P450 Isoform Involvement (e.g., CYP3A4, CYP2B6)

The metabolic conversion of ketamine and its subsequent metabolites is heavily reliant on the cytochrome P450 (CYP) enzyme system in the liver. numberanalytics.comnih.govavma.orgoup.com The initial N-demethylation of ketamine to norketamine is primarily catalyzed by CYP3A4, with contributions from CYP2B6 and CYP2C9. nih.govnih.govavma.org

The subsequent conversion of norketamine to dehydronorketamine is also mediated by CYP isoforms. nih.govcambridge.org Specifically, CYP2B6 has been identified as a major enzyme in the formation of dehydronorketamine from norketamine. nih.govcambridge.org Studies using human liver microsomes and expressed CYP enzymes have shown that CYP2B6, along with CYP2A6, is also involved in the formation of certain hydroxynorketamine isomers which can be precursors to dehydronorketamine. nih.govresearchgate.net The involvement of these specific enzymes highlights the complexity and specificity of the metabolic pathways. nih.gov

| Enzyme Family | Specific Isoform | Role in Dehydronorketamine Formation |

| Cytochrome P450 | CYP3A4 | Primarily responsible for the initial N-demethylation of ketamine to norketamine, the precursor of dehydronorketamine. nih.govnih.govavma.org |

| Cytochrome P450 | CYP2B6 | A major enzyme involved in the conversion of norketamine to dehydronorketamine. nih.govcambridge.org Also contributes to the formation of hydroxynorketamine precursors. nih.gov |

| Cytochrome P450 | CYP2A6 | Involved in the formation of hydroxynorketamine isomers from norketamine. nih.govresearchgate.net |

| Cytochrome P450 | CYP2C9 | Has a minor role in the initial N-demethylation of ketamine to norketamine. nih.govnih.gov |

Stereoselective Formation and Enantiomeric Distribution in Biological Systems

The metabolism of ketamine is highly stereoselective, meaning that the different enantiomers (R- and S-ketamine) are metabolized at different rates and can lead to different distributions of metabolites. nih.govcambridge.orgnih.gov This stereoselectivity extends to the formation of dehydronorketamine. nih.gov

(S)-ketamine is generally metabolized more rapidly than (R)-ketamine. nih.gov The formation of (S)-dehydronorketamine is a result of the metabolism of (S)-ketamine through its corresponding (S)-norketamine intermediate. researchgate.net Studies have shown that the formation of various metabolites, including dehydronorketamine, is enantioselective. nih.govnih.gov For instance, incubations with (S)-ketamine lead to the formation of (S)-dehydronorketamine. nih.gov The precise enantiomeric distribution of dehydronorketamine in biological systems can vary, but the stereoselective nature of the parent drug's metabolism is a key determinant. nih.govnih.gov

Absence of Further Hydroxylated or Dihydroxylated Metabolites from Microsomal Incubations

In vitro studies using human liver microsomes have been instrumental in identifying the various metabolites of ketamine. acs.orgnih.govcapes.gov.br These experiments have successfully produced dehydronorketamine, along with various isomers of hydroxynorketamine and hydroxyketamine. acs.orgnih.govcapes.gov.br

However, a significant finding from these microsomal incubation studies is the absence of further hydroxylated or dihydroxylated metabolites of dehydronorketamine. nih.gov This suggests that, under these in vitro conditions, dehydronorketamine is a terminal metabolite in this specific pathway and does not undergo significant further phase I metabolism (hydroxylation). nih.gov

Molecular and Cellular Pharmacological Investigations of S Dehydronorketamine

Receptor Binding Affinities and Interactions

(S)-Dehydronorketamine exhibits a unique pattern of receptor interaction, characterized by potent, selective activity at nicotinic acetylcholine (B1216132) receptors and significantly weaker activity at the NMDA receptor. wikipedia.orgnih.gov

(S)-Dehydronorketamine displays a notably low affinity for the N-methyl-D-aspartate receptor (NMDAR). nih.gov Studies using rat brain membranes determined its binding affinity (Ki) to be 38.95 μM. nih.govresearchgate.net This weak interaction suggests that direct NMDAR antagonism is not a primary mechanism of action for this metabolite, a significant departure from the well-established pharmacology of ketamine. nih.govplos.org

A defining characteristic of (S)-dehydronorketamine is its potent and selective inhibition of the alpha-7 nicotinic acetylcholine receptor (α7-nAChR). wikipedia.orgnih.gov It demonstrates an IC50 value of 55 ± 6 nM for inhibiting acetylcholine-evoked currents at this receptor. nih.govnih.govresearchgate.net Further investigation has revealed that this inhibition is voltage-independent and occurs through a non-competitive mechanism. nih.govnih.gov (S)-dehydronorketamine does not displace selective α7-nAChR ligands, indicating that it acts as a negative allosteric modulator (NAM). nih.govnih.govresearchgate.netmdpi.com As a NAM, it binds to a site on the receptor distinct from the agonist binding site, inducing a conformational change that reduces the receptor's activity. mdpi.com

The selectivity of (S)-dehydronorketamine for the α7-nAChR is further highlighted by its lack of significant activity at other nAChR subtypes. nih.gov Specifically, it is a very weak inhibitor of the α3β4 subtype, with an IC50 value greater than 100 μM. wikipedia.orgnih.govnih.gov Preliminary studies have also indicated that it has no effect on acetylcholine-evoked currents in cells expressing the α4β2-nAChR. nih.gov This selectivity distinguishes it from parent compounds like ketamine and norketamine, which show activity at the α3β4 subtype. nih.gov

The receptor binding profile of (S)-dehydronorketamine contrasts sharply with that of ketamine and norketamine. (S)-Ketamine is a potent NMDAR antagonist with a Ki of 0.30 μM, making it significantly more active at this receptor than (S)-dehydronorketamine (Ki = 38.95 μM). nih.govnih.gov (S)-Norketamine also has a higher affinity for the NMDAR (Ki = 1.7 μM) compared to (S)-dehydronorketamine. wikipedia.org

Conversely, at the α7-nAChR, (S)-dehydronorketamine is a potent inhibitor, whereas ketamine is largely inactive at concentrations up to 1 μM. nih.govnih.govresearchgate.net Norketamine does inhibit α7-nAChR function at concentrations of 1 μM or less, but (S)-dehydronorketamine is notably more potent. nih.govnih.govresearchgate.net

At the α3β4-nAChR, both ketamine and norketamine are inhibitors, with IC50 values of 3.1 μM and 9.1 μM, respectively. nih.govnih.govscience.gov In stark contrast, (S)-dehydronorketamine is a weak inhibitor at this subtype, with an IC50 >100 μM. wikipedia.orgnih.govnih.gov

Interactive Data Table: Comparative Receptor Affinities

| Compound | NMDAR (Ki) | α7-nAChR (IC50) | α3β4-nAChR (IC50) |

|---|---|---|---|

| (S)-Dehydronorketamine | 38.95 μM wikipedia.orgnih.govresearchgate.net | 55 nM nih.govnih.govresearchgate.net | >100 μM wikipedia.orgnih.govnih.gov |

| (S)-Ketamine | 0.30 μM nih.gov | Inactive (at ≤1 μM) nih.govnih.govresearchgate.net | 3.1 μM nih.govnih.govscience.gov |

| (S)-Norketamine | 1.7 μM wikipedia.org | Active (at ≤1 μM) nih.govnih.govresearchgate.net | 9.1 μM nih.govnih.govscience.gov |

Exploration of Potential Downstream Signaling Pathways and Neurotransmitter Modulation

The potent antagonism of the α7-nAChR by (S)-dehydronorketamine suggests potential downstream effects on neurotransmitter systems and signaling cascades. The α7-nAChR is highly permeable to calcium and plays a role in activating calcium-dependent intracellular processes, including neurotransmitter release. mdpi.com

Research indicates that antagonism of the α7-nAChR can modulate the activity of serine racemase, the enzyme that synthesizes D-serine. researchgate.net D-serine is a crucial co-agonist at the synaptic NMDAR, playing a key role in long-term potentiation. plos.org Studies have shown that α7-nAChR inhibitors, including (R,S)-dehydronorketamine, can decrease intracellular D-serine concentrations in PC-12 cells. plos.orgresearchgate.net This reduction in a key NMDAR co-agonist presents an indirect mechanism for modulating NMDA receptor activity. plos.org

Furthermore, inhibition of the α7-nAChR has been linked to the activation of signaling cascades that converge on the mammalian target of rapamycin (B549165) (mTOR). researchgate.net The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis, and its activation is implicated in synaptogenesis and synaptic plasticity. nih.govmdpi.commdpi.com Ketamine's antidepressant effects are often linked to the activation of the mTOR pathway, leading to increased synthesis of synaptic proteins and brain-derived neurotrophic factor (BDNF). nih.govnih.govmdpi.com While (S)-dehydronorketamine has a low affinity for the NMDAR, its actions at the α7-nAChR could potentially engage these same neuroplasticity-related pathways through a different upstream mechanism. plos.orgresearchgate.net

Differentiation from Parent Compounds in Preclinical Pharmacological Effects

The distinct receptor profile of (S)-dehydronorketamine translates to different effects in preclinical models compared to ketamine and its other metabolites. While ketamine's antidepressant-like effects are widely attributed to its direct blockade of the NMDAR, the very low affinity of (S)-dehydronorketamine for this receptor suggests its pharmacological actions are mediated by other targets. nih.govplos.org

Despite the hypothesis that potent α7-nAChR antagonism could produce rapid antidepressant effects, (S)-dehydronorketamine was found to be inactive in the forced swim test in mice, a common behavioral assay for screening antidepressant efficacy. wikipedia.org This is in contrast to ketamine, norketamine, and another metabolite, hydroxynorketamine (HNK), which are active in this test. wikipedia.orgwikipedia.org This finding suggests that while α7-nAChR antagonism is a prominent feature of (S)-dehydronorketamine, this mechanism alone may not be sufficient to produce the same antidepressant-like behavioral outcomes observed with its parent compounds in this specific model. nih.gov

Synthetic Methodologies and Chemical Derivatization for S Dehydronorketamine Research

Seminal and Contemporary Synthetic Routes to Dehydronorketamine

The primary synthetic route to dehydronorketamine involves the chemical transformation of its precursor, norketamine. A common laboratory-scale synthesis starts with the corresponding enantiomer of norketamine. For instance, (R)-dehydronorketamine has been synthesized from (R)-norketamine by treatment with pyridinium (B92312) tribromide, followed by a reaction with 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU). nih.gov This dehydrogenation reaction can be applied to (S)-norketamine to yield the desired (S)-dehydronorketamine. This method provides a direct conversion of the more readily available norketamine to the desired dehydronorketamine metabolite.

The metabolic pathway itself involves the N-demethylation of ketamine to norketamine, which is then dehydrogenated to form dehydronorketamine. nih.govdiva-portal.org Understanding these in vivo transformations provides a basis for biomimetic synthetic approaches and for producing metabolites in vitro using enzymatic systems like human liver microsomes. nih.gov

Strategies for Enantioselective Synthesis and Chiral Resolution of (S)-Dehydronorketamine

Achieving enantiomeric purity is critical for studying the specific biological activities of (S)-dehydronorketamine. This is accomplished through two primary strategies: direct enantioselective synthesis or chiral resolution of a racemic mixture.

Enantioselective Synthesis: An effective way to obtain enantiomerically pure (S)-dehydronorketamine is to begin with an enantiopure starting material. By utilizing (S)-norketamine in the synthetic routes described previously, the stereocenter is maintained, leading to the formation of (S)-dehydronorketamine. Efficient asymmetric syntheses for precursors like (S)-ketamine and (S)-norketamine have been developed, which in turn enables the synthesis of the target (S)-dehydronorketamine. nih.govamanote.com

Chiral Resolution: When a racemic mixture of dehydronorketamine is produced, the individual enantiomers must be separated. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant method for this purpose. The α1-acid glycoprotein (B1211001) (AGP) chiral stationary phase has been successfully used for the enantioselective separation of (R,S)-dehydronorketamine, as well as its parent compounds ketamine and norketamine. nih.govresearchgate.net This technique allows for the analytical quantification of each enantiomer and can be scaled for the preparative isolation of the pure (S)-isomer.

| Parameter | Conditions | Reference |

|---|---|---|

| Stationary Phase | Chiral-AGP column | nih.govresearchgate.net |

| Mobile Phase Component A | Ammonium (B1175870) acetate (B1210297) buffer (e.g., 10 mM, pH 7.5-7.6) | nih.govresearchgate.net |

| Mobile Phase Component B | Organic Modifier (e.g., 2-propanol or isopropanol) | nih.govresearchgate.net |

| Detection | Mass Spectrometry (MS) | nih.govresearchgate.net |

| Result | Baseline separation of (R)- and (S)-dehydronorketamine enantiomers | nih.gov |

Isotopic Labeling Approaches for Tracer Studies (e.g., Deuteration)

Isotopic labeling is a technique used to track the passage of a compound through a biological system or to serve as an internal standard for quantitative analysis. wikipedia.org Deuterium (B1214612) (²H), a stable isotope of hydrogen, is commonly used for this purpose.

A convenient synthesis for deuterium-labeled dehydronorketamine (specifically, dehydronorketamine-d4) has been developed, starting from commercially available deuterium-labeled bromochlorobenzene. researchgate.netelsevierpure.com The key steps in this multi-step synthesis include a Grignard reaction, regioselective hydroxybromination, Staudinger reduction, and dehydrohalogenation. researchgate.netelsevierpure.com

An alternative approach involves the use of in vitro biological systems. Deuterated metabolites can be generated by incubating tetra-deuterated ketamine or norketamine with pooled human liver microsomes. nih.gov The resulting deuterated dehydronorketamine can then be used as an internal chromatographic and mass spectrometric marker to aid in the identification and quantification of the non-labeled metabolite in biological samples from in vivo studies. nih.gov

| Approach | Description | Key Steps/Features | Reference |

|---|---|---|---|

| Chemical Synthesis | Multi-step organic synthesis to incorporate deuterium atoms into the molecule's structure. | Starts with deuterium-labeled precursor (e.g., bromochlorobenzene-d4); involves Grignard reaction, Staudinger reduction, dehydrohalogenation. | researchgate.netelsevierpure.com |

| Biosynthesis (In Vitro) | Use of human liver microsomes to metabolize a deuterated precursor into the desired labeled metabolite. | Incubation of deuterated ketamine or norketamine with microsomes; produces a mixture of labeled metabolites. | nih.gov |

Derivatization Techniques for Enhanced Analytical Detection (e.g., N-methyl-bis(trifluoroacetamide))

For analytical techniques like gas chromatography (GC), which requires compounds to be volatile and thermally stable, derivatization is often a necessary step. Dehydronorketamine contains a primary amine group that can be chemically modified to improve its chromatographic properties and detection sensitivity. researchgate.net

A widely used derivatization agent is N-methyl-bis(trifluoroacetamide) (MBTFA). researchgate.netscientificlabs.co.uksigmaaldrich.com MBTFA reacts with the primary amine of dehydronorketamine to form a trifluoroacetyl derivative. researchgate.net This process, known as acylation, replaces the active hydrogens on the amine, which reduces the compound's polarity and increases its volatility, making it highly suitable for GC-Mass Spectrometry (GC-MS) analysis. thamesrestek.co.uk This derivatization allows for highly sensitive detection and quantification of dehydronorketamine in biological matrices such as urine. researchgate.net

| Reagent | Abbreviation | Chemical Class | Purpose | Reference |

|---|---|---|---|---|

| N-methyl-bis(trifluoroacetamide) | MBTFA | Acylating Agent | Forms a volatile trifluoroacetyl derivative for GC-MS analysis, enhancing sensitivity. | researchgate.netscientificlabs.co.uk |

Advanced Analytical and Quantification Research Techniques for S Dehydronorketamine

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary analytical tool for the determination of dehydronorketamine due to its high sensitivity and selectivity. nih.govresearchgate.net This technique allows for the accurate measurement of low concentrations of the analyte in complex biological samples.

Ultra-Performance Liquid Chromatography (UPLC), a high-pressure variant of HPLC, offers enhanced resolution, sensitivity, and speed of analysis. A robust and sensitive UPLC-MS/MS assay has been developed for the simultaneous quantification of ketamine, norketamine, and dehydronorketamine in human milk. nih.govresearchgate.net This method utilizes a simple protein precipitation for sample preparation and employs deuterated internal standards for accurate quantification. nih.gov The separation is typically achieved on a reverse-phase column, such as a BEH RP18 column. nih.gov Mass spectrometric detection is performed using electrospray ionization in the positive ion mode with multiple reaction monitoring (MRM). researchgate.netnih.gov

This UPLC-MS/MS method has demonstrated linearity over a concentration range of 0.1–10 ng/mL for dehydronorketamine. nih.govresearchgate.net The assay has shown high recovery and minimal matrix effects, confirming its reliability for clinical research applications. nih.gov

Table 1: UPLC-MS/MS Method Parameters for Dehydronorketamine Analysis in Human Milk nih.gov

| Parameter | Value |

|---|---|

| Chromatography | |

| System | Acquity UPLC |

| Column | BEH RP18, 1.7 µm, 2.1 x 100 mm |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Positive Ionization |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Method Performance | |

| Linearity Range | 0.1–10 ng/mL |

| Recovery | 94.8% - 116.6% |

The enantioselective analysis of ketamine and its metabolites is critical due to the stereoselective metabolism by cytochrome P450 enzymes. nih.gov Specific LC-MS/MS methods have been developed for the separation and quantification of the (S)- and (R)-enantiomers of ketamine and its metabolites, including dehydronorketamine. researchgate.net These assays often employ chiral stationary phases to achieve enantiomeric separation. researchgate.net One such method utilizes a chiral stationary phase based on immobilized alpha(1)-acid glycoprotein (B1211001) (the Chiral AGP column). researchgate.net The mobile phase typically consists of an organic modifier like 2-propanol and an ammonium (B1175870) acetate (B1210297) buffer. researchgate.net This approach allows for the simultaneous determination of the plasma concentrations of both (R)- and (S)-enantiomers of ketamine and norketamine, and can be adapted for dehydronorketamine. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a well-established and reliable technique for the quantification of dehydronorketamine in biological samples, particularly urine. nih.govresearchgate.net

Both derivatized and non-derivatized GC-MS methods have been successfully employed for the analysis of dehydronorketamine. nih.govnih.gov A non-derivatized method offers simplicity and speed, where the extracted analytes are directly injected into the GC-MS system. nih.gov This approach has demonstrated good linearity, sensitivity, and precision for the determination of ketamine, norketamine, and dehydronorketamine in urine. nih.gov

Chemical derivatization is often used to improve the chromatographic properties and ionization efficiency of the analytes. nih.govresearchgate.net Various derivatizing agents have been investigated, including those for acylation (e.g., acetyl, trifluoroacetyl, heptafluorobutyryl, and pentafluorobenzoyl) and silylation. nih.govresearchgate.net Studies have shown that pentafluorobenzoyl-derivatives provide excellent performance characteristics for the GC-MS analysis of ketamine and its metabolites. nih.gov Another study utilized N-methyl-bis(trifluoroacetamide) (MBTFA) for derivatization, achieving high sensitivity with limits of detection (LODs) between 0.5-1.0 ng/mL and limits of quantitation (LOQs) between 1.5-3.0 ng/mL for dehydronorketamine. researchgate.net

Table 2: Comparison of GC-MS Approaches for Dehydronorketamine Analysis

| Approach | Advantages | Disadvantages | Key Findings |

|---|---|---|---|

| Non-Derivatized | Simple, rapid | May have lower sensitivity for some analytes | Achieved LOQ of 20 ng/mL in urine. nih.gov |

| Derivatized | Improved chromatographic properties, higher sensitivity | Additional sample preparation step | Pentafluorobenzoyl derivatives showed best performance. nih.gov MBTFA derivatization achieved LOQ of 1.5-3.0 ng/mL. researchgate.net |

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Enantiomeric Resolution

Capillary electrophoresis (CE) coupled with mass spectrometry (MS) is a powerful technique for the enantioselective analysis of chiral compounds like ketamine and its metabolites. nih.govnih.gov This method offers high separation efficiency and requires minimal sample volume. A CE-MS method has been developed for the enantioselective analysis of hydroxynorketamine stereoisomers and can be applied to screen for other metabolites, including dehydronorketamine. nih.govnih.gov

The separation is achieved by using a chiral selector, such as highly sulfated γ-cyclodextrin, in the background electrolyte. nih.govnih.gov A partial filling approach can be used to prevent the contamination of the mass spectrometer with the chiral selector. nih.govnih.gov This technique has shown great potential for providing detailed metabolic information. nih.gov

Sample Preparation Techniques for Biological Matrices (e.g., Solid-Phase Extraction, Liquid-Liquid Microextraction)

Effective sample preparation is a critical step to remove interferences and concentrate the analyte from complex biological matrices like urine and plasma.

Solid-Phase Extraction (SPE): Automated SPE procedures have been developed for the extraction of dehydronorketamine from urine. nih.govnih.gov This technique is simple, requires less organic solvent than traditional liquid-liquid extraction, and provides clean extracts. nih.gov Mixed-mode SPE cartridges are often used for the extraction of ketamine and its metabolites. nih.gov

Liquid-Liquid Microextraction (LLME): Miniaturized extraction techniques, such as hollow-fiber liquid-phase microextraction (HF-LPME) and dispersive liquid-liquid microextraction (DLLME), offer a "green chemistry" approach with reduced solvent consumption. nih.govresearchgate.netnih.gov In one HF-LPME method, eucalyptus essential oil was used as a supported liquid membrane for the extraction of ketamine and its metabolites from urine. nih.gov Another study utilized liquid-liquid microextraction with 1-undecanol (B7770649) based on the solidification of a floating organic droplet for the extraction of these compounds from urine, followed by direct GC-MS analysis without derivatization. nih.gov These microextraction techniques are simple, fast, and efficient. nih.gov

Table 3: Overview of Sample Preparation Techniques for Dehydronorketamine

| Technique | Biological Matrix | Key Features |

|---|---|---|

| Solid-Phase Extraction (SPE) | Urine nih.govnih.gov | Automated, simple, reduced solvent use. nih.govnih.gov |

| Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) | Urine nih.gov | "Green chemistry" approach, uses essential oil as a supported liquid membrane. nih.gov |

| Liquid-Liquid Microextraction (LLME) | Urine nih.gov | Based on solidification of floating organic droplet, simple, fast, minimal solvent. nih.gov |

| Protein Precipitation | Human Milk nih.gov | Simple and quick for UPLC-MS/MS analysis. nih.gov |

Methodological Validation Parameters for Research Applicability (e.g., Limits of Detection, Quantification, Accuracy, Precision)

The reliability and applicability of any analytical method hinge on its thorough validation. For (S)-Dehydronorketamine, establishing key validation parameters is crucial for its accurate quantification in complex biological matrices. Research efforts have focused on developing and validating sophisticated techniques, primarily chromatography coupled with mass spectrometry, to achieve the necessary sensitivity and selectivity for this compound. While some methods address the broader category of dehydronorketamine (DHNK) without chiral distinction, more advanced studies have successfully developed stereoselective assays to quantify the individual enantiomers, including (S)-Dehydronorketamine.

Detailed research findings from these validation studies provide the foundation for the reliable application of these methods in pharmacokinetic and toxicological research. These parameters ensure that the data generated is both accurate and reproducible.

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. For dehydronorketamine, these limits have been established in various biological matrices.

In a liquid chromatographic assay for the analysis of DHNK in human plasma, an LOD of 7.5 ng/mL and an LOQ of 15 ng/mL were reported. nih.gov Another study, utilizing a highly sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for human breast milk, established a linear quantification range for DHNK from 0.1 to 10 ng/mL. nih.gov

For the stereoselective analysis of dehydronorketamine enantiomers, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for rat plasma and brain samples. This method demonstrated a lower limit of quantification (LLOQ) of 12.5 ng/mL for both (R)- and (S)-dehydronorketamine. celonpharma.com

Table 1: Limits of Detection and Quantification for Dehydronorketamine

| Analytical Method | Matrix | Analyte | LOD | LOQ / LLOQ |

|---|---|---|---|---|

| Liquid Chromatography | Human Plasma | Dehydronorketamine | 7.5 ng/mL | 15 ng/mL |

| UPLC-MS/MS | Human Breast Milk | Dehydronorketamine | - | 0.1 ng/mL (Lower end of linear range) |

| LC-MS/MS | Rat Plasma & Brain | (S)-Dehydronorketamine | - | 12.5 ng/mL |

Accuracy and Precision

Accuracy refers to the closeness of a measured value to a standard or known value, while precision represents the closeness of two or more measurements to each other. Both are critical for ensuring the validity of research findings.

In the validation of an LC-MS/MS method for the stereoselective quantification of R,S-dehydronorketamine in rat plasma, the accuracy, expressed as relative error, was found to be within ±5.3%. celonpharma.com The same study reported intra- and inter-day precision of less than 7.9%, indicating high reproducibility of the method. celonpharma.com

For the achiral analysis of DHNK in human plasma, one study reported within-run precision ranging from 2.2% to 7.2% and between-run precision from 3.7% to 8.2%. nih.gov The accuracy in this study was also high, with within-run accuracies from 1.3% to 7.2% and between-run accuracies from 1.5% to 8.7%. nih.gov Another method for human plasma demonstrated intra- and inter-assay precision and accuracy values resulting in coefficients of variation below 15%. walshmedicalmedia.com

Table 2: Accuracy and Precision Data for Dehydronorketamine Analysis

| Analytical Method | Matrix | Analyte | Accuracy (Relative Error) | Precision (Coefficient of Variation / %RSD) |

|---|---|---|---|---|

| LC-MS/MS | Rat Plasma & Brain | (R,S)-Dehydronorketamine | Within ±5.3% | Intra- & Inter-day <7.9% |

These validated methodologies, with their well-defined performance characteristics, are indispensable for the quantitative analysis of (S)-Dehydronorketamine in research settings. The ability to accurately and precisely measure this specific enantiomer is fundamental to understanding its unique pharmacological and metabolic profile.

Computational Modeling and Simulation in Dehydronorketamine Research

Population Pharmacokinetic Modeling of Dehydronorketamine Disposition

Population pharmacokinetic (PopPK) modeling is a statistical method used to quantify the typical pharmacokinetic characteristics of a drug and its metabolites in a target patient population, as well as the sources of variability in those characteristics. For (S)-dehydronorketamine, PopPK models are essential for understanding its formation, distribution, and elimination over time following the administration of ketamine.

Studies involving patients with treatment-resistant depression have utilized PopPK modeling to simultaneously characterize the disposition kinetics of ketamine enantiomers and their major metabolites, including (S)-dehydronorketamine. nih.govnih.gov These models are typically compartmental, representing the body as a series of interconnected compartments through which the compounds move.

A key finding from these models is that dehydronorketamine is a major plasma component following ketamine administration. nih.gov For instance, after a 40-minute infusion of racemic ketamine, the average time to peak plasma concentration for (S)-dehydronorketamine was approximately 3.83 hours. nih.gov The models demonstrate that while norketamine is the initial primary metabolite, dehydronorketamine or hydroxynorketamine can become the major circulating metabolite at later time points in a significant portion of patients. nih.gov

The final structure of these PopPK models often includes multiple compartments for ketamine and norketamine, and a single compartment for dehydronorketamine, reflecting its formation from norketamine. nih.govnih.gov By fitting the model to plasma concentration-time data from patients, key pharmacokinetic parameters for (S)-dehydronorketamine can be estimated. These parameters are vital for simulating different dosing scenarios and understanding how factors like patient physiology might influence metabolite exposure.

| Parameter | Description | Typical Value Range |

|---|---|---|

| Tmax (h) | Time to reach maximum plasma concentration for (S)-DHNK | ~3.8 hours |

| kform (h-1) | Formation rate constant from (S)-norketamine to (S)-DHNK | Variable, estimated from patient data |

| CL/F (L/h) | Apparent clearance of (S)-DHNK | Variable, estimated from patient data |

| V/F (L) | Apparent volume of distribution of (S)-DHNK | Variable, estimated from patient data |

This table presents a conceptual summary of parameters derived from PopPK models. Actual values are estimated within the context of a specific model and patient population.

Molecular Docking and Dynamics Simulations for Receptor Interaction Elucidation

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as (S)-dehydronorketamine, and a biological receptor at an atomic level. nih.govresearchgate.net

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. physchemres.org The process involves preparing 3D structures of both the ligand ((S)-dehydronorketamine) and the target receptor. Using scoring functions, the software then samples numerous possible binding poses and ranks them based on binding energy, identifying the most likely interaction mode. researchgate.net

Molecular Dynamics (MD) Simulations provide insights into the physical movement of atoms and molecules over time. mdpi.com After an initial binding pose is predicted by docking, an MD simulation can be run to assess the stability of the ligand-receptor complex, observe conformational changes in the protein upon binding, and calculate binding free energies with higher accuracy. nih.gov

While specific, large-scale docking and MD simulation studies focused solely on (S)-dehydronorketamine are not extensively published, its interactions with key receptors have been characterized experimentally, providing data that such computational models would aim to explain. Research indicates that (S)-dehydronorketamine is a very weak inhibitor at the N-methyl-D-aspartate (NMDA) receptor, a primary target of ketamine. wikipedia.org In contrast, it has been identified as a potent and selective negative allosteric modulator of the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR). nih.govwikipedia.org

Computational studies on related compounds, such as ketamine enantiomers and other metabolites, have been used to explore binding at NMDA, opioid, and GABA-A receptors, demonstrating the utility of these methods in this chemical space. bohrium.comnih.govmdpi.com For (S)-dehydronorketamine, docking and MD simulations could be used to precisely map its binding site on the α7-nAChR, identify the key amino acid residues involved in the interaction, and elucidate the allosteric mechanism by which it modulates receptor function.

| Receptor Target | Interaction Type | Affinity/Potency |

|---|---|---|

| α7-Nicotinic Acetylcholine Receptor (α7-nAChR) | Negative Allosteric Modulator | IC50 = 55 nM nih.gov |

| N-Methyl-D-aspartate (NMDA) Receptor | Weak Inhibitor | Ki = 38.95 μM nih.govwikipedia.org |

| α3β4-Nicotinic Acetylcholine Receptor | Inactive | IC50 > 100 μM wikipedia.org |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are built by calculating a set of numerical descriptors for a series of molecules and then using statistical methods to create a mathematical equation that relates these descriptors to an observed outcome.

For (S)-dehydronorketamine and related ketamine metabolites, QSAR models could be developed to understand the structural requirements for activity at specific targets. For example, a QSAR study could elucidate which molecular features are critical for the potent modulation of the α7-nAChR. By analyzing a series of related compounds with varying potencies, the model could identify the key electronic, steric, and lipophilic properties that govern this interaction.

QSPR models could be applied to predict important pharmacokinetic properties of (S)-dehydronorketamine. These properties include metabolic stability, plasma protein binding, and the ability to cross the blood-brain barrier. Such models are valuable in early-stage drug discovery for prioritizing compounds and predicting their in vivo behavior.

While specific QSAR/QSPR studies on (S)-dehydronorketamine are not prominent in the literature, the methodology is broadly applicable. The development of such a model would involve:

Data Set Collection: Assembling a group of molecules structurally related to (S)-dehydronorketamine with known activity (for QSAR) or properties (for QSPR).

Descriptor Calculation: Computing various molecular descriptors for each molecule.

Model Building: Using statistical techniques like multiple linear regression (MLR) or machine learning algorithms to create a predictive equation.

Validation: Rigorously testing the model's predictive power on an external set of compounds.

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | Partial charges, Dipole moment | Electron distribution, ability to form electrostatic interactions |

| Steric / Topological | Molecular weight, Molar refractivity, Shape indices | Size, shape, and branching of the molecule |

| Lipophilic | LogP (octanol-water partition coefficient) | Hydrophobicity, membrane permeability |

| Quantum Chemical | HOMO/LUMO energies | Chemical reactivity, electronic transition energies |

Biologically Plausible Models for Understanding Neural Dynamics and Metabolite Influence

Biologically plausible computational models, such as neural mass models (NMMs) and dynamic causal models (DCMs), are used to simulate the activity of large populations of neurons and understand how brain circuits function. dntb.gov.uanih.gov These models are crucial for bridging the gap between molecular-level drug actions and their system-level consequences on brain function, such as changes in neural oscillations (e.g., gamma waves) and the balance of excitation and inhibition (E/I balance). nih.gov

Research using these models has extensively characterized the effects of ketamine. Ketamine's blockade of NMDA receptors, particularly on inhibitory interneurons, is thought to cause a "disinhibition" of pyramidal neurons, leading to a glutamate (B1630785) surge and an increase in gamma-band oscillations. nih.govnih.gov This shift in E/I balance is a key hypothesis for its rapid antidepressant effects. nih.gov

The distinct pharmacological profile of (S)-dehydronorketamine—being a potent α7-nAChR modulator rather than a primary NMDA receptor antagonist—suggests it would influence neural dynamics differently than its parent compound. The α7-nAChR is known to modulate glutamatergic and GABAergic neurotransmission, and its activity is linked to cognitive functions and synaptic plasticity.

Biologically plausible models can be used to investigate the specific influence of (S)-dehydronorketamine. By incorporating the kinetics of α7-nAChR modulation into existing neural circuit models of brain regions like the prefrontal cortex or hippocampus, researchers can simulate how this mechanism alters neural dynamics. researchgate.net Such simulations could explore whether (S)-dehydronorketamine:

Contributes to or counteracts the changes in E/I balance initiated by ketamine.

Modulates gamma oscillations through cholinergic-dependent pathways, distinct from ketamine's NMDA-dependent mechanism.

Influences synaptic plasticity and information processing in a manner that could contribute to the sustained therapeutic effects observed after ketamine administration.

These computational neuroscience approaches allow for the generation of testable hypotheses regarding the functional role of (S)-dehydronorketamine and its contribution to the complex neurophysiological effects of ketamine. eurekalert.org

Dehydronorketamine As a Research Biomarker in Metabolic and Toxicological Studies

Utility in Monitoring Ketamine Biotransformation Pathways

The metabolism of ketamine is a complex, stereoselective process primarily occurring in the liver. (S)-ketamine is metabolized more rapidly than its (R)-enantiomer. The major metabolic pathway involves N-demethylation by cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4, to form the active metabolite, (S)-norketamine.

(S)-norketamine is further metabolized through two main pathways: hydroxylation to form hydroxynorketamines or dehydrogenation to produce (S)-dehydronorketamine. The formation of dehydronorketamine is a key step in the biotransformation cascade. Monitoring the levels of (S)-dehydronorketamine in conjunction with (S)-ketamine and (S)-norketamine provides a more complete picture of the metabolic processes involved. This is particularly important in studies investigating individual variations in drug metabolism, which can be influenced by genetic factors affecting CYP enzyme activity. The presence and concentration of (S)-dehydronorketamine can thus serve as an indicator of specific metabolic pathway efficiencies.

Detection Window in Biological Matrices for Retrospective Analysis (e.g., Urine, Plasma, Sweat)

A key feature of (S)-dehydronorketamine as a biomarker is its extended detection window in various biological matrices compared to its parent compound, (S)-ketamine, and the primary metabolite, (S)-norketamine. This prolonged presence is particularly valuable for retrospective analysis, where detection of substance use long after the initial exposure is necessary.

Urine: Urine is the most common matrix for detecting dehydronorketamine due to its non-invasive collection and higher concentrations of the metabolite. Following a single administration of ketamine, dehydronorketamine can be detected in urine for a significantly longer period than ketamine or norketamine. While ketamine and norketamine are typically detectable for up to 5-6 days, dehydronorketamine can be found for up to 10 days or even longer in some cases. researchgate.net In cases of chronic use, the detection window for dehydronorketamine in urine can be exceptionally long, with reports of detection for as long as 96 days. researchgate.net

Plasma: In plasma, the concentrations of (S)-dehydronorketamine are generally lower and its detection window is shorter than in urine. Following esketamine administration, plasma concentrations of the parent drug and its primary metabolite, noresketamine, decline rapidly. fda.govjnjmedicalconnect.com While specific pharmacokinetic data for (S)-dehydronorketamine in plasma is limited, its detection provides evidence of the secondary metabolic processes. Sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are required for its quantification in plasma. scilit.comwalshmedicalmedia.com

Sweat: Sweat analysis is an emerging field in toxicology, offering a non-invasive way to monitor drug use over a longer period. While research on the detection of (S)-dehydronorketamine in sweat is not as extensive as for urine or plasma, the principles of drug excretion suggest that it may be a viable matrix for detecting chronic ketamine use. The detection window in sweat is expected to be longer than in plasma, reflecting a cumulative deposition of the substance over time.

Detection Window of Dehydronorketamine in Biological Matrices

| Biological Matrix | Typical Detection Window (Single Use) | Extended Detection Window (Chronic Use) | Notes |

|---|---|---|---|

| Urine | Up to 10 days | Up to 96 days researchgate.net | Most common matrix for detection due to high concentrations and long detection window. |

| Plasma | Shorter than urine; specific data for (S)-dehydronorketamine is limited. | Data not widely available. | Lower concentrations require highly sensitive analytical methods. |

| Sweat | Data not widely available; expected to be longer than plasma. | Potentially useful for monitoring long-term use. | An emerging matrix in forensic toxicology. |

Significance in Forensic and Research Toxicology as an Indicator of Exposure

The extended detection window of (S)-dehydronorketamine makes it a highly significant biomarker in forensic and research toxicology. Its presence can confirm ketamine exposure long after the parent drug and primary metabolite have been eliminated from the body.

In forensic investigations, particularly in cases of drug-facilitated crimes, the ability to detect ketamine use retrospectively is crucial. Victims may not report an incident until several days after it has occurred, by which time ketamine and norketamine may no longer be detectable. The analysis for dehydronorketamine can provide the necessary evidence of exposure in such scenarios.

In research settings, monitoring (S)-dehydronorketamine is essential for pharmacokinetic studies that aim to fully characterize the metabolism and elimination of esketamine. Understanding the complete metabolic profile, including secondary metabolites, is vital for assessing the drug's disposition and potential for accumulation with chronic use. Furthermore, in clinical trials and therapeutic drug monitoring, the presence of (S)-dehydronorketamine can help to ensure compliance and to understand inter-individual differences in drug metabolism that may affect therapeutic outcomes.

The development of sensitive and specific enantioselective analytical methods, such as LC-MS/MS, has been instrumental in the ability to accurately quantify (S)-dehydronorketamine in biological samples, further solidifying its role as a reliable biomarker of ketamine exposure. nih.govresearchgate.netnih.gov

Future Research Directions and Unexplored Avenues in S Dehydronorketamine Studies

Comprehensive Elucidation of Enantiomer-Specific Pharmacological Profiles

A foundational step in understanding the potential role of (S)-Dehydronorketamine is to build a comprehensive pharmacological profile that distinguishes its activity from its (R)-enantiomer and other related metabolites. Current knowledge is limited but indicates a distinct profile from its parent compounds. For instance, (S)-(+)-Dehydronorketamine is only weakly active at the N-methyl-D-aspartate (NMDA) receptor, a primary target for ketamine. wikipedia.org It has been identified, however, as a potent and selective negative allosteric modulator of the α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR). wikipedia.org

Future research must systematically expand upon these findings. A thorough characterization should involve broad receptor screening panels to assess the binding affinity and functional activity of (S)-Dehydronorketamine at a wide array of central nervous system targets. This includes other glutamate (B1630785) receptor subtypes, monoamine transporters (serotonin, dopamine, norepinephrine), and opioid receptors, which are known targets for ketamine enantiomers. nih.govnih.gov Distinguishing the specific profile of the (S)-enantiomer is crucial, as stereoselectivity is a common feature in the pharmacology of ketamine and its derivatives. nih.govnih.gov

Detailed research should aim to populate a comprehensive dataset comparing the enantiomers of dehydronorketamine.

| Molecular Target | Reported Activity of (S)-Dehydronorketamine | Reference |

|---|---|---|

| NMDA Receptor | Very weak activity (Ki = 38.95 μM) | wikipedia.org |

| α7-Nicotinic Acetylcholine Receptor | Potent and selective negative allosteric modulator (IC50 = 55 nM) | wikipedia.org |

| α3β4-Nicotinic Acetylcholine Receptor | Inactive (IC50 > 100 μM) | wikipedia.org |

Identification of Novel Molecular Targets and Mechanistic Insights

Beyond established neurotransmitter systems, the search for novel molecular targets for (S)-Dehydronorketamine is a critical avenue for future studies. The observation that dehydronorketamine is inactive in the forced swim test—a preclinical model sensitive to the antidepressant-like effects of other ketamine metabolites like HNK—suggests that it may engage unique biological pathways. wikipedia.org

Future investigations should employ unbiased, discovery-based approaches to identify new binding partners and cellular mechanisms. Methodologies such as affinity chromatography coupled with mass spectrometry could be used to isolate and identify proteins that directly interact with (S)-Dehydronorketamine in brain tissue. Furthermore, chemoproteomics and computational docking studies could predict and validate interactions with previously unrecognized targets, including enzymes, ion channels, and intracellular signaling proteins.

Elucidating the downstream consequences of its known interaction with the α7-nAChR is also essential. Research should explore how negative allosteric modulation of this receptor by (S)-Dehydronorketamine affects downstream signaling cascades, such as those involving calcium influx, protein kinase activation, and gene expression. Understanding these mechanisms is pivotal to defining the functional role of this specific metabolite. While pathways involving the mammalian target of rapamycin (B549165) (mTOR) and brain-derived neurotrophic factor (BDNF) are implicated in the action of ketamine and other metabolites, it is necessary to investigate if (S)-Dehydronorketamine converges on, or diverges from, these pathways. nih.govnih.gov

Investigation of Stereospecific Metabolic Enzyme Kinetics

(S)-Dehydronorketamine is a product of ketamine's complex metabolic cascade. nih.govisha.health Ketamine is first N-demethylated to norketamine, a reaction catalyzed primarily by cytochrome P450 enzymes CYP2B6 and CYP3A4. researchgate.netresearchgate.net Norketamine is subsequently metabolized through pathways including hydroxylation to form hydroxynorketamines or dehydrogenation to form dehydronorketamine. nih.govresearchgate.netnih.gov

A significant gap in current knowledge is the precise enzymatic process governing the stereospecific conversion of (S)-norketamine to (S)-dehydronorketamine. Future research should focus on identifying the specific human CYP450 isoenzymes or other enzyme families responsible for this dehydrogenation step. In vitro studies using human liver microsomes and a panel of recombinant human CYP enzymes can pinpoint the key catalysts.

Once the responsible enzymes are identified, a detailed investigation of their stereospecific kinetics is warranted. This involves determining key kinetic parameters, such as the Michaelis constant (Km) and maximum reaction velocity (Vmax), for the formation of (S)-Dehydronorketamine from (S)-norketamine. nih.gov Understanding these kinetics is essential for predicting how genetic polymorphisms in metabolic enzymes or the co-administration of other drugs might alter the production of (S)-Dehydronorketamine, thereby influencing its potential physiological effects. tandfonline.comnih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of Metabolite Function

To achieve a holistic understanding of the biological role of (S)-Dehydronorketamine, future research must move beyond single-target investigations and embrace a systems-level perspective. The integration of multi-omics data provides a powerful framework for mapping the complex molecular changes induced by this metabolite. nih.govd4-pharma.com This approach combines data from different biological layers—genomics, transcriptomics, proteomics, and metabolomics—to construct a comprehensive model of the compound's effects. mdpi.comquantori.com

An integrated multi-omics study could involve treating neuronal cell cultures or animal models with (S)-Dehydronorketamine and subsequently performing:

Transcriptomics (RNA-Seq): To identify all genes whose expression is significantly upregulated or downregulated, revealing the cellular pathways and biological processes affected.

Proteomics: To quantify changes in protein abundance and post-translational modifications, providing insight into the functional execution of genomic changes.

Metabolomics: To measure fluctuations in endogenous small-molecule metabolites, offering a real-time snapshot of the cellular metabolic state and identifying broader pathway alterations.

By integrating these datasets, researchers can uncover novel connections between the molecular targets of (S)-Dehydronorketamine and its ultimate impact on cellular function and network biology. nih.gov This systems-level view is crucial for generating new hypotheses about its physiological role and for identifying potential biomarkers of its activity.

Q & A

Basic Research Questions

Q. How is (S)-Dehydronorketamine quantified in biological matrices, and what analytical challenges arise due to its stereochemistry?

- Methodological Answer : Enantioselective capillary electrophoresis (CE) with highly sulfated γ-cyclodextrin (HS-γ-CD) as a chiral selector is a robust method for resolving (S)- and (R)-Dehydronorketamine. Liquid-liquid extraction at alkaline pH followed by electrokinetic injection ensures sensitivity (detection limit: 10 ng/mL). Challenges include batch variability in chiral selectors and interference from co-eluting metabolites, which can be mitigated by using mixed lots of HS-γ-CD and HPLC fractionation for validation .

Q. What metabolic pathways generate (S)-Dehydronorketamine from ketamine, and how do enzyme induction studies inform tolerance mechanisms?

- Methodological Answer : (S)-Dehydronorketamine is formed via CYP450-mediated hydroxylation of (S)-Norketamine, primarily by CYP2B6 and CYP2A5. Chronic ketamine administration induces CYP3A4 and CYP2B6, accelerating metabolite formation and contributing to tolerance. In vitro microsomal assays with selective CYP inhibitors (e.g., ketoconazole for CYP3A4) can dissect enzyme contributions .

Q. What sample preparation techniques optimize the recovery of (S)-Dehydronorketamine from plasma for pharmacokinetic studies?

- Methodological Answer : Liquid-liquid extraction using tert-butyl methyl ether at pH 9.0 achieves >85% recovery. Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) improves selectivity but requires pH-adjusted elution buffers. Internal standards like deuterated analogs correct for matrix effects in GC-MS or LC-MS workflows .

Advanced Research Questions

Q. How does (S)-Dehydronorketamine modulate NMDA and α7-nicotinic acetylcholine receptors, and what experimental designs resolve conflicting Ki values across studies?

- Methodological Answer : Patch-clamp electrophysiology in HEK293 cells expressing α7-nAChR reveals (S)-Dehydronorketamine’s non-competitive inhibition (IC50: ~38.95 µM for NMDA via [³H]-MK-801 binding). Discrepancies in Ki values arise from receptor subunit composition and assay conditions (e.g., voltage settings, ACh concentration). Radioligand displacement assays with purified receptor isoforms and controlled ionic gradients improve reproducibility .

Q. What role does (S)-Dehydronorketamine play in the antidepressant effects of ketamine, and how can its cellular mechanisms be modeled in vitro?

- Methodological Answer : In PC-12 cells, (S)-Dehydronorketamine reduces intracellular D-serine (IC50: 0.18–0.68 nM), a co-agonist for synaptic NMDA receptors. 3D-QSAR/pharmacophore modeling based on metabolite stereochemistry predicts interactions with serine racemase. Co-incubation with NMDA antagonists (e.g., AP5) and siRNA knockdown of target proteins validate pathway specificity .

Q. How do spatiotemporal variations in (S)-Dehydronorketamine plasma concentrations correlate with clinical outcomes in depression studies?

- Methodological Answer : Population pharmacokinetic modeling identifies higher (S)-Dehydronorketamine levels in bipolar depression patients versus major depressive disorder (p < 0.05). Covariate analysis (e.g., CYP2B6 polymorphisms) and sparse sampling protocols (0–72 h post-infusion) link metabolite exposure to reduced psychotomimetic side effects. LC-MS/MS with chiral columns (e.g., Chiralpak AD-H) ensures enantiomer resolution .

Q. What strategies address the lack of reference standards for (S)-Dehydronorketamine in non-targeted metabolomic studies?

- Methodological Answer : Data-independent acquisition (DIA) mass spectrometry with ion mobility separation enables de novo identification using fragmentation patterns (e.g., m/z 237 → 179 for dehydration). Synthetic analogs or isotopic labeling validates putative metabolites. Collaborative databases (e.g., HMDB) cross-reference spectral libraries .

Data Contradiction Analysis

Q. Why do studies report conflicting contributions of (S)-Dehydronorketamine to ketamine’s anesthetic vs. antidepressant effects?

- Resolution : Anesthetic studies prioritize parent ketamine and Norketamine due to high NMDA receptor affinity, while antidepressant models emphasize metabolite accumulation (e.g., sub-anesthetic dosing). Experimental designs using α7-nAChR knockout mice or selective metabolite administration clarify mechanistic divergence .

Q. How can researchers reconcile variability in stereoselective metabolic ratios of (S)-Dehydronorketamine across species?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.